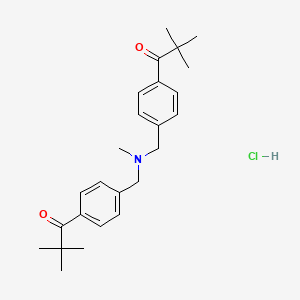

![molecular formula C14H10Cl2N4S2 B11996299 5-(2,4-dichlorophenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11996299.png)

5-(2,4-dichlorophenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2,4-Dichlorphenyl)-4-{[(E)-(3-Methyl-2-thienyl)methyliden]amino}-4H-1,2,4-triazol-3-yl-Hydrogensulfid ist eine komplexe organische Verbindung, die zur Klasse der Triazolderivate gehört. Triazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie weit verbreitet eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(2,4-Dichlorphenyl)-4-{[(E)-(3-Methyl-2-thienyl)methyliden]amino}-4H-1,2,4-triazol-3-yl-Hydrogensulfid umfasst in der Regel mehrere Schritte:

Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter Einbeziehung von Hydrazinderivaten und geeigneten Aldehyden oder Ketonen synthetisiert werden.

Einführung der Dichlorphenylgruppe: Dieser Schritt beinhaltet die Substitution des Wasserstoffatoms am Triazolring durch eine 2,4-Dichlorphenylgruppe unter Verwendung einer geeigneten Halogenierungsreaktion.

Anlagerung der Thienylmethylidengruppe: Die Thienylmethylidengruppe wird durch eine Kondensationsreaktion mit dem entsprechenden Thienylaldehyd eingeführt.

Bildung der Hydrogensulfidgruppe:

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu können die Verwendung fortschrittlicher Katalysatoren, kontrollierter Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Schwefelatom, eingehen, die zur Bildung von Sulfoxiden oder Sulfonen führen.

Reduktion: Reduktionsreaktionen können den Triazolring oder die Thienylmethylidengruppe angreifen, was möglicherweise zur Bildung von Dihydroderivaten führt.

Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, insbesondere an der Dichlorphenylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel können Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet werden.

Substitution: Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-Butoxid (KOtBu) können Substitutionsreaktionen erleichtern.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Dihydroderivate des Triazolrings oder der Thienylmethylidengruppe.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, was sie zu einem wertvollen Zwischenprodukt in der organischen Synthese macht.

Biologie

In der biologischen Forschung sind Triazolderivate bekannt für ihre antimikrobiellen, antifungalen und anticancerogenen Eigenschaften. Diese Verbindung könnte auf ähnliche Aktivitäten untersucht werden, was möglicherweise zur Entwicklung neuer Therapeutika führt.

Medizin

In der Medizin können die potenziellen biologischen Aktivitäten der Verbindung für die Medikamentenentwicklung untersucht werden. Ihr Triazol-Kern ist ein häufiges Motiv in vielen Arzneimitteln, was auf mögliche Anwendungen bei der Behandlung von Infektionen, Krebs und anderen Krankheiten hindeutet.

Industrie

Im Industriebereich kann diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien, wie z. B. Polymere oder Beschichtungen, verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 5-(2,4-Dichlorphenyl)-4-{[(E)-(3-Methyl-2-thienyl)methyliden]amino}-4H-1,2,4-triazol-3-yl-Hydrogensulfid beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Triazolring kann mit biologischen Makromolekülen über Wasserstoffbrückenbindungen, π-π-Stacking und andere nicht-kovalente Wechselwirkungen interagieren. Die Dichlorphenyl- und Thienylmethylidengruppen können die Bindungsaffinität und -spezifität der Verbindung verstärken.

Wirkmechanismus

The mechanism of action of 5-(2,4-dichlorophenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. The dichlorophenyl and thienylmethylidene groups may enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-(2,4-Dichlorphenyl)-4H-1,2,4-triazol-3-thiol: Ähnliche Struktur, aber ohne die Thienylmethylidengruppe.

4-(2,4-Dichlorphenyl)-3-thio-1,2,4-triazol: Ähnliche Struktur, aber ohne die Thienylmethylidengruppe und mit einem anderen Substitutionsschema.

Einzigartigkeit

Das Vorhandensein der Thienylmethylidengruppe in 5-(2,4-Dichlorphenyl)-4-{[(E)-(3-Methyl-2-thienyl)methyliden]amino}-4H-1,2,4-triazol-3-yl-Hydrogensulfid unterscheidet sie von anderen ähnlichen Verbindungen. Diese Gruppe kann einzigartige chemische und biologische Eigenschaften verleihen, was sie zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C14H10Cl2N4S2 |

|---|---|

Molekulargewicht |

369.3 g/mol |

IUPAC-Name |

3-(2,4-dichlorophenyl)-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H10Cl2N4S2/c1-8-4-5-22-12(8)7-17-20-13(18-19-14(20)21)10-3-2-9(15)6-11(10)16/h2-7H,1H3,(H,19,21)/b17-7+ |

InChI-Schlüssel |

QEKTWPPNURCVKE-REZTVBANSA-N |

Isomerische SMILES |

CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |

Kanonische SMILES |

CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Bromo-5-(2-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996216.png)

![N'-[(E)-(4-nitrophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11996239.png)

![ethyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11996246.png)

![9-Bromo-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996254.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996257.png)

![4-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996263.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996269.png)

![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996276.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996277.png)

![ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996284.png)